4-Methyl-1-phenylpent-4-en-2-one
Description
4-Methyl-1-phenylpent-4-en-2-one (CAS: 5349-62-2, IUPAC: 4-methyl-1-phenylpentan-2-one) is an α,β-unsaturated ketone characterized by a phenyl group at position 1, a methyl substituent at position 4, and a conjugated double bond between C4 and C5 (pent-4-en-2-one backbone) . This structure confers unique reactivity, particularly in Michael addition and cyclization reactions, making it valuable in synthetic organic chemistry.
Properties
CAS No. |
61799-53-9 |
|---|---|
Molecular Formula |
C12H14O |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
4-methyl-1-phenylpent-4-en-2-one |
InChI |
InChI=1S/C12H14O/c1-10(2)8-12(13)9-11-6-4-3-5-7-11/h3-7H,1,8-9H2,2H3 |
InChI Key |
AUSUAUNWTAESTP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CC(=O)CC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-phenylpent-4-en-2-one can be achieved through several methods. One common approach involves the aldol condensation of acetophenone with isobutyraldehyde, followed by dehydration to form the desired enone. The reaction typically requires a base such as sodium hydroxide or potassium hydroxide and is conducted under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1-phenylpent-4-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the enone to saturated ketones or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the enone moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using bromine or chlorine, while nucleophilic substitutions may involve reagents like sodium methoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce 4-methyl-1-phenylpentan-2-ol.
Scientific Research Applications
4-Methyl-1-phenylpent-4-en-2-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research explores its potential as a precursor for pharmaceuticals and therapeutic agents.
Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Methyl-1-phenylpent-4-en-2-one involves its interaction with various molecular targets. The enone moiety can participate in Michael addition reactions, forming covalent bonds with nucleophiles. This reactivity is exploited in the synthesis of complex organic molecules and in biological assays to study enzyme inhibition and activation pathways .
Comparison with Similar Compounds
Comparative Analysis with Analogous Compounds
Structural and Functional Group Comparisons
Table 1: Key Structural Features of 4-Methyl-1-phenylpent-4-en-2-one and Analogs
Key Observations:
Chlorinated Derivatives : The 4-chlorophenyl group in compounds like 1-(4-chlorophenyl)-4,4-dimethylpentan-3-one enhances electrophilicity, making them intermediates in pesticide synthesis . In contrast, this compound lacks halogen substituents, likely reducing its electrophilic reactivity.
Chalcone Analogs : (2E)-1-(4-Chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one shares the α,β-unsaturated ketone system but incorporates a second aromatic ring (4-methylphenyl), enabling π-π stacking interactions relevant to photophysical applications .
Simpler Aromatic Ketones: 4-Phenyl-2-butanone lacks the methyl and double bond at C4, resulting in lower molecular weight (148.20 vs. 174.24) and reduced conjugation .
Methoxyphenyl Derivatives: Methoxy groups in analogs like (1E)-1-(4-methoxyphenyl)-4-methylpent-1-en-3-one improve solubility in polar solvents compared to the nonpolar this compound .
Physicochemical Properties
- Boiling Points: 4-Phenyl-2-butanone boils at ~245°C, while bulkier analogs like 1-(4-chlorophenyl)-4,4-dimethylpentan-3-one likely have higher boiling points due to increased molecular weight and van der Waals interactions .
- Solubility : Methoxy-substituted compounds exhibit higher water solubility (e.g., 4-(methoxyphenyl)pent-3-en-2-one) compared to the hydrophobic this compound .
- Reactivity: The α,β-unsaturated ketone in this compound is more reactive toward nucleophiles than saturated ketones like 4-Phenyl-2-butanone .
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